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Compound of Interest

Compound Name: tert-Butyl pentanoate

Cat. No.: B8749805 Get Quote

An objective analysis of the infrared and nuclear magnetic resonance spectroscopic data for

tert-butyl pentanoate and its synthetic precursors, tert-butanol, pentanoic acid, and pentanoyl

chloride.

This guide provides a detailed comparison of the key spectroscopic features of tert-butyl
pentanoate and the reactants used in its synthesis. By examining the Infrared (IR), Proton

Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C

NMR) spectra, researchers can effectively monitor the progress of the esterification reaction

and confirm the purity of the final product. The data presented is supported by established

spectroscopic principles and literature values.

Executive Summary
The synthesis of tert-butyl pentanoate from either pentanoic acid or pentanoyl chloride and

tert-butanol results in significant and predictable changes in the spectroscopic signatures of the

molecules. In IR spectroscopy, the disappearance of the broad O-H stretch from the alcohol

and carboxylic acid, and the characteristic shift of the carbonyl absorption, are key indicators of

ester formation. In NMR spectroscopy, the formation of the ester linkage results in a downfield

shift of the protons and carbons adjacent to the oxygen atoms, and the appearance of a new

singlet corresponding to the tert-butyl group in the ¹H NMR spectrum.
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The following tables summarize the characteristic spectroscopic data for tert-butyl pentanoate
and its precursors.

Infrared (IR) Spectroscopy
Compound Name

Key Functional Group
Absorption (cm⁻¹)

Notes

tert-Butyl Pentanoate
~1735 (C=O stretch), ~1260

(C-O stretch)

Absence of broad O-H stretch.

The C=O stretch is

characteristic of an ester.

tert-Butanol
~3371 (broad O-H stretch),

~1202 (C-O stretch)[1]

The broadness of the O-H

peak is due to hydrogen

bonding.

Pentanoic Acid
~3000 (broad O-H stretch),

~1710 (C=O stretch)

The O-H stretch of the

carboxylic acid is very broad

and often overlaps with C-H

stretches.

Pentanoyl Chloride ~1800 (C=O stretch)

The carbonyl stretch of an acyl

chloride is at a higher

wavenumber compared to

other carbonyl compounds.

Proton (¹H) Nuclear Magnetic Resonance (NMR)
Spectroscopy
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Compound
Name

Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment

tert-Butyl

Pentanoate
~2.1 t 2H -CH₂-C=O

~1.5 m 2H -CH₂-CH₂-C=O

~1.4 s 9H -C(CH₃)₃

~0.9 t 3H -CH₃

tert-Butanol ~1.28 s 9H -C(CH₃)₃

~1.95 s 1H -OH

Pentanoic Acid ~11.75 br s 1H -COOH[2]

~2.34 t 2H -CH₂-COOH[2]

~1.62 q 2H
-CH₂-CH₂-

COOH[2]

~1.38 h 2H
-CH₂-CH₂-CH₂-

[2]

~0.93 t 3H -CH₃[2]

Pentanoyl

Chloride
~2.9 t 2H -CH₂-COCl

~1.7 m 2H -CH₂-CH₂-COCl

~1.4 m 2H -CH₂-CH₂-CH₂-

~0.9 t 3H -CH₃

Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR)
Spectroscopy
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Compound Name Chemical Shift (δ, ppm) Assignment

tert-Butyl Pentanoate ~172 C=O

~80 -O-C(CH₃)₃

~35 -CH₂-C=O

~28 -C(CH₃)₃

~27 -CH₂-CH₂-C=O

~22 -CH₂-CH₃

~14 -CH₃

tert-Butanol ~69 -C-OH

~31 -CH₃

Pentanoic Acid ~181 -COOH[2]

~34 -CH₂-COOH[2]

~27 -CH₂-CH₂-COOH[2]

~22 -CH₂-CH₃[2]

~14 -CH₃[2]

Pentanoyl Chloride ~174 -COCl

~46 -CH₂-COCl

~27 -CH₂-CH₂-COCl

~22 -CH₂-CH₃

~13 -CH₃

Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data

presented above. Instrument parameters may need to be optimized for specific samples and

equipment.
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Infrared (IR) Spectroscopy
Sample Preparation:

For liquid samples (tert-butyl pentanoate, tert-butanol, pentanoic acid, pentanoyl

chloride), a drop of the neat liquid is placed between two sodium chloride (NaCl) or

potassium bromide (KBr) plates to form a thin film.

Instrumentation:

A Fourier Transform Infrared (FTIR) spectrometer is used.

Data Acquisition:

A background spectrum of the clean salt plates is acquired first.

The sample is then placed in the spectrometer, and the sample spectrum is recorded.

The spectrum is typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4

cm⁻¹.

The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Approximately 10-20 mg of the liquid sample is dissolved in about 0.6-0.7 mL of a

deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.

A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ =

0.00 ppm).

Instrumentation:

A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.

¹H NMR Data Acquisition:
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The spectrometer is tuned and shimmed to optimize the magnetic field homogeneity.

A standard one-pulse sequence is used to acquire the ¹H NMR spectrum.

Key parameters include a spectral width of approximately 15 ppm, a sufficient number of

scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

¹³C NMR Data Acquisition:

A proton-decoupled pulse sequence is typically used to simplify the spectrum and

enhance the signal of carbon atoms.

Key parameters include a spectral width of approximately 220 ppm, a larger number of

scans compared to ¹H NMR due to the lower natural abundance of ¹³C, and a relaxation

delay appropriate for quaternary carbons.

Visualized Workflows
The following diagrams illustrate the synthesis of tert-butyl pentanoate and the general

workflow for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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